(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
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Overview
Description
3-[1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromophenyl group attached to a pyrrole ring, which is further connected to a prop-2-enoic acid moiety.
Preparation Methods
The synthesis of 3-[1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid typically involves the reaction of 3-bromoiodobenzene with acrylic acid under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
3-[1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group and the pyrrole ring play crucial roles in binding to these targets, leading to modulation of their activity. This compound may inhibit or activate specific pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
3-Bromocinnamic acid: Used as an intermediate in organic synthesis.
What sets 3-[1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid apart is its unique combination of a bromophenyl group and a pyrrole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14BrNO2 |
---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
(E)-3-[1-(3-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H14BrNO2/c1-10-8-12(6-7-15(18)19)11(2)17(10)14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,18,19)/b7-6+ |
InChI Key |
BBWLUZQZDBHUDO-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Br)C)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Br)C)C=CC(=O)O |
Origin of Product |
United States |
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